molecular formula C17H15ClN4O B13365023 1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13365023
M. Wt: 326.8 g/mol
InChI Key: XZOLVWJTSLNXOS-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-methylphenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized with methyl isocyanate under appropriate conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can be crucial in treating infections caused by urease-producing bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
  • 1-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Uniqueness

1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both 3-chlorophenyl and 2-methylphenyl groups provides a unique steric and electronic environment, potentially enhancing its efficacy as an enzyme inhibitor or therapeutic agent.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-11-6-3-4-9-15(11)20-17(23)16-19-12(2)22(21-16)14-8-5-7-13(18)10-14/h3-10H,1-2H3,(H,20,23)

InChI Key

XZOLVWJTSLNXOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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